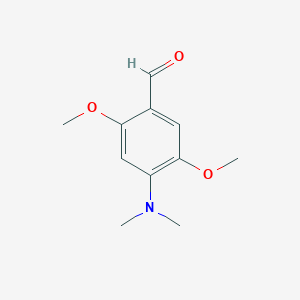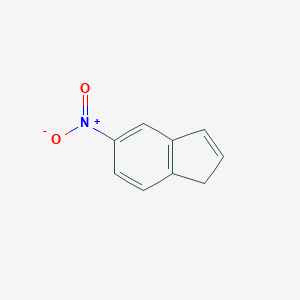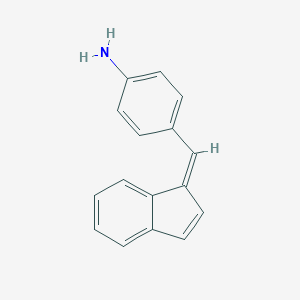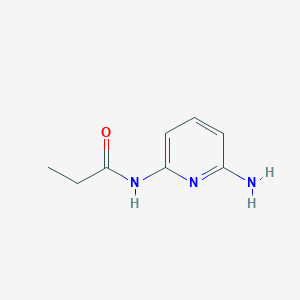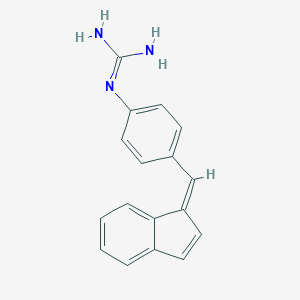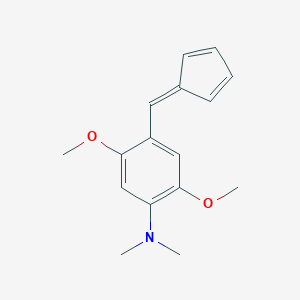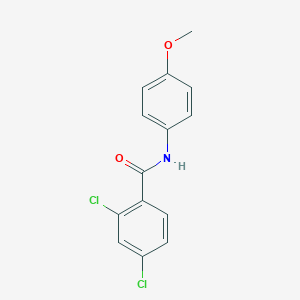
2,4-dichloro-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(4-methoxyphenyl)benzamide, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the benzoic acid family and has a chemical formula of C14H11Cl2NO3. Dicamba has been the subject of numerous scientific studies due to its potential impact on the environment and human health.
作用機序
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and moves throughout the plant, causing abnormal growth and eventually killing the plant. Dicamba is a systemic herbicide, which means it is absorbed by the plant and moves throughout the entire plant system.
Biochemical and Physiological Effects
Dicamba has been found to have a range of biochemical and physiological effects on plants. It has been shown to affect the metabolism of amino acids and proteins, as well as the synthesis of nucleic acids. Dicamba also affects the production of plant hormones, leading to abnormal growth and development.
実験室実験の利点と制限
Dicamba has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Dicamba is also highly effective against broadleaf weeds, making it a useful tool for plant research. However, 2,4-dichloro-N-(4-methoxyphenyl)benzamide can be toxic to some plant species, which limits its use in certain experiments.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)benzamide. One area of interest is the development of new formulations of 2,4-dichloro-N-(4-methoxyphenyl)benzamide that are more effective and less toxic to non-target plant species. Another area of research is the impact of 2,4-dichloro-N-(4-methoxyphenyl)benzamide on soil health and microbial communities. Additionally, there is a need for more research on the long-term effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide use on the environment and human health.
In conclusion, 2,4-dichloro-N-(4-methoxyphenyl)benzamide is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds in agriculture. While 2,4-dichloro-N-(4-methoxyphenyl)benzamide has several advantages for use in laboratory experiments, it also has limitations and potential negative impacts on the environment and human health. Further research is needed to fully understand the effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide and to develop new formulations that are more effective and less toxic.
合成法
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 2,4-dichloroaniline with 4-methoxybenzoic acid in the presence of a base.
科学的研究の応用
Dicamba has been extensively studied for its effectiveness in controlling weeds in agricultural settings. It has been found to be particularly effective against broadleaf weeds such as pigweed, velvetleaf, and morning glory. Dicamba is commonly used in combination with other herbicides to improve its effectiveness.
特性
CAS番号 |
83191-08-6 |
|---|---|
製品名 |
2,4-dichloro-N-(4-methoxyphenyl)benzamide |
分子式 |
C14H11Cl2NO2 |
分子量 |
296.1 g/mol |
IUPAC名 |
2,4-dichloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChIキー |
NXLMOHTXJYYLMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
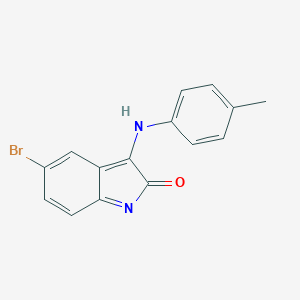
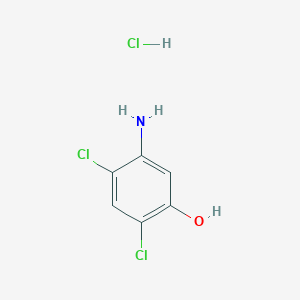
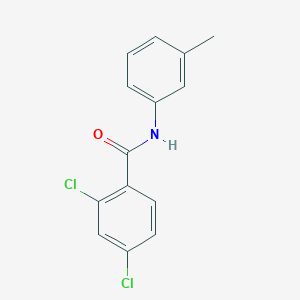
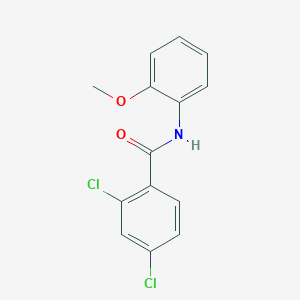
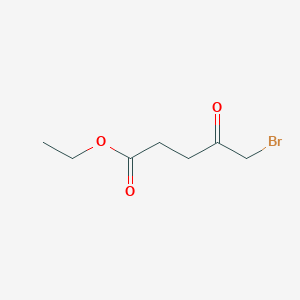
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
